4-Fluoro-3-nitrobenzenesulfonamide

Venetoclax synthesis SNAr reaction kinetics Process chemistry

4-Fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6) is a substituted aromatic sulfonamide bearing both an electron-withdrawing nitro group at the 3-position and a fluorine atom at the 4-position (molecular formula C₆H₅FN₂O₄S, MW 220.18). It is primarily utilized as a synthetic intermediate in pharmaceutical development rather than as a terminal bioactive agent.

Molecular Formula C6H5FN2O4S
Molecular Weight 220.18 g/mol
CAS No. 406233-31-6
Cat. No. B030519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrobenzenesulfonamide
CAS406233-31-6
Synonyms4-Fluoro-3-nitro-benzenesulfonamide; 
Molecular FormulaC6H5FN2O4S
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F
InChIInChI=1S/C6H5FN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
InChIKeyFAYVDRRKPVJSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6): Key Intermediate Profile for Bcl-2 Targeted Therapy Synthesis


4-Fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6) is a substituted aromatic sulfonamide bearing both an electron-withdrawing nitro group at the 3-position and a fluorine atom at the 4-position (molecular formula C₆H₅FN₂O₄S, MW 220.18). It is primarily utilized as a synthetic intermediate in pharmaceutical development rather than as a terminal bioactive agent . The compound is typically supplied as a white to pale yellow crystalline powder with a melting point of 137–141 °C and vendor-certified purity of ≥98% (HPLC) . Its structural motif—specifically the fluoro leaving group activated by the ortho-nitro substituent—enables nucleophilic aromatic substitution (SNAr) chemistry that is critical for constructing sulfonamide linkages in several high-value Bcl-2 family inhibitor programs, including Venetoclax (Venclexta®) and ABT-737 [1].

Why 4-Fluoro-3-nitrobenzenesulfonamide Cannot Be Substituted with Generic Nitrobenzenesulfonamide Analogs in Bcl-2 Inhibitor Synthesis


Generic substitution among nitrobenzenesulfonamide analogs is precluded by the divergent SNAr reactivity enforced by the 4-position halogen. In the synthesis of Venetoclax, the fluoro substituent of target compound 19a enables a clean SNAr coupling with the THP-amine nucleophile at ambient temperature; by contrast, the 4-chloro analog 19b (4-chloro-3-nitrobenzenesulfonamide, CAS 97-09-6) demands heating to 80 °C to achieve comparable conversion, as documented in AbbVie's process chemistry development [1]. Beyond reactivity, the fluoro congener is explicitly registered as Venetoclax Impurity 55 by multiple pharmacopeial reference standard suppliers, making it an irreplaceable component of ANDA regulatory filings for generic Venetoclax [2]. Furthermore, patents for ABT-737 key intermediate preparation specifically designate 3-nitro-4-fluorobenzenesulfonamide—not the chloro, bromo, or unsubstituted variants—as the condensation partner with deprotected aspartate derivatives [3]. The combination of unique reaction kinetics (ambient vs. thermal), specific regulatory identity as a drug impurity standard, and patent-defined synthetic role collectively render direct analog substitution infeasible for both discovery and commercial manufacturing workflows.

Quantitative Differential Evidence for 4-Fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6): Comparator Analysis Against Chloro and Unsubstituted Analogs


SNAr Reactivity Advantage: Ambient-Temperature Coupling vs. 80 °C Requirement for Chloro Analog in Venetoclax Synthesis

In the discovery and first-generation process synthesis of Venetoclax, the target compound 4-fluoro-3-nitrobenzenesulfonamide (19a) undergoes SNAr reaction with THP-amine 20 at ambient temperature in acetonitrile. The directly compared 4-chloro-3-nitrobenzenesulfonamide analog (19b) required heating to 80 °C to effect a clean SNAr reaction [1]. The fluorine atom provides superior leaving-group ability under mild conditions, reducing thermal degradation risk and energy input during scale-up. AbbVie process chemists noted that while 19b was less expensive, the thermal requirement of 80 °C for the chloro analog introduced operational complexity and potentially higher impurity profiles when compared to the ambient-temperature fluoro variant.

Venetoclax synthesis SNAr reaction kinetics Process chemistry Leaving group comparison

Regulatory Identity: Designated Venetoclax Impurity 55 Reference Standard (Unique Among Nitrobenzenesulfonamides)

4-Fluoro-3-nitrobenzenesulfonamide is formally registered and supplied as Venetoclax Impurity 55 by multiple reference standard manufacturers (SynZeal, CleanChemLab, Simson Pharma) [1][2]. The compound is provided with comprehensive characterization data compliant with regulatory guidelines (ICH Q3A/Q3B), including HPLC purity certification, structural elucidation by NMR and mass spectrometry, and lot-specific certificates of analysis [1]. In contrast, its 4-chloro analog (CAS 97-09-6) and unsubstituted 3-nitrobenzenesulfonamide (CAS 121-67-3) are not registered as pharmacopeial impurity standards for Venetoclax, limiting their utility in quality control (QC) and analytical method validation (AMV) workflows required for ANDA submissions. The target compound's status as a trade-named impurity standard makes it a mandatory procurement item for any generic pharmaceutical developer seeking to establish impurity profiling methods for Venetoclax.

Venetoclax ANDA filing Impurity reference standard Regulatory CMC Pharmacopeial characterization

Patent-Specified ABT-737 Key Intermediate: Exclusive Role of the 4-Fluoro-3-nitro Substitution Pattern in Condensation Chemistry

Chinese patent CN113248415B (published 2022-08-09) and its U.S. counterpart US20240140923A1 explicitly disclose a method for preparing a key intermediate of ABT-737 wherein a deprotected aspartate derivative undergoes condensation specifically with 3-nitro-4-fluorobenzenesulfonamide (i.e., 4-fluoro-3-nitrobenzenesulfonamide) [1][2]. The fluorine substituent is critical for the subsequent displacement chemistry in the synthetic sequence. The patent disclosure does not extend the same claims to chloro, bromo, or des-halo analogs, indicating that the specific 4-fluoro-3-nitro substitution is required for achieving the claimed synthetic transformation within the described yield and quality parameters. ABT-737 remains a seminal tool compound in Bcl-2 family research, with over 500 primary publications referencing its use, meaning the underlying intermediate has sustained demand in academic and industrial discovery programs [3].

ABT-737 synthesis Bcl-2/Bcl-xL inhibitor Condensation coupling Patent CN113248415

Synthesis Yield Benchmark: 82% Isolated Yield via Chlorosulfonation–Amination Route from 1-Fluoro-2-nitrobenzene

A documented synthetic route starting from commercially available 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) proceeds via chlorosulfonation at 120 °C overnight, followed by low-temperature amination with ammonium hydroxide in isopropanol at −60 °C, to afford the target compound in 82% isolated yield (5.1 g) as a white solid [1]. An alternative patented route (CN112375017A) describes a two-step process using ethyl acetate as solvent for the amination step, which the inventors claim provides milder conditions and easier operational control compared to prior methods [2]. While direct yield comparisons against alternative nitrobenzenesulfonamide syntheses are limited in the open literature, the 82% benchmark provides a procurement-relevant reference point for assessing custom synthesis quotations and evaluating batch-to-batch consistency from commercial suppliers.

Sulfonamide synthesis Chlorosulfonation Process yield Scale-up methodology

Physicochemical Differentiation: Melting Point Range and Solubility Profile Contrasted with 4-Chloro and Des-Halo Analogs

The target compound exhibits a melting point of 137.0–141.0 °C (lit. 139 °C) and is soluble in chloroform, dimethylformamide, DMSO, and methanol at ambient temperature [1]. Its 4-chloro analog (4-chloro-3-nitrobenzenesulfonamide, CAS 97-09-6) is reported with a markedly lower melting point range of 25–35 °C (chemicalbook.cn) or 169–171 °C (chembase.cn) depending on source, with a boiling point of 175–176 °C at reduced pressure [2]. The des-halo analog, 3-nitrobenzenesulfonamide (CAS 121-67-3), has a melting point of 166–168 °C [3]. The target fluoro compound's intermediate melting point (137–141 °C) facilitates purification by recrystallization at convenient temperatures, whereas the chloro analog's much lower melting point (if the 25–35 °C range is accurate) would render it a low-melting solid or oil at ambient conditions, complicating isolation, handling, and storage. Additionally, the predicted pKa of 9.39 ± 0.60 and logP of 0.7 (XLogP3) inform solvent partitioning and chromatographic behavior relevant to both synthetic workup and analytical method development.

Solid-state properties Purification by crystallization Solvent selection Handling and storage

Targeted Application Scenarios for 4-Fluoro-3-nitrobenzenesulfonamide (CAS 406233-31-6) Based on Comparative Evidence


Commercial Venetoclax API Manufacturing: Ambient-Temperature SNAr Coupling for Large-Scale Sulfonamide Formation

Procurement teams supporting Venetoclax (Venclexta®) API production should specify 4-fluoro-3-nitrobenzenesulfonamide rather than the less expensive 4-chloro analog. As documented in AbbVie's process development publication [1], the target fluoro compound couples with THP-amine at ambient temperature, providing a ΔT advantage of approximately 55–60 °C relative to the chloro analog, which requires 80 °C. This translates to reduced energy costs, simpler reactor setup, and potentially cleaner reaction profiles in production-scale batches exceeding 50 kg. The compound's role as the penultimate sulfonamide-forming intermediate in the medicinal chemistry synthesis route—preserved as the final bond-forming step in the optimized large-scale process—makes its reliable supply chain essential for uninterrupted commercial manufacturing.

Generic Venetoclax ANDA Filing: Impurity Reference Standard for Analytical Method Validation and Quality Control

Generic pharmaceutical companies pursuing ANDA approval for Venetoclax must procure 4-fluoro-3-nitrobenzenesulfonamide explicitly as Venetoclax Impurity 55. Multiple reference standard suppliers (SynZeal, CleanChemLab, Simson Pharma) provide this compound with full ICH-compliant characterization data packages including HPLC purity certificates, NMR spectra, and mass confirmation [2]. The compound is used for HPLC system suitability testing, relative retention time (RRT) marker establishment, and limit of detection/quantitation studies in finished product impurity methods. No alternative nitrobenzenesulfonamide can substitute for this regulated identity, making the compound a mandatory line item in ANDA development budgets.

ABT-737 Tool Compound Resynthesis for Academic Bcl-2 Pharmacology Studies

Academic and industrial laboratories engaged in Bcl-2 family protein–protein interaction research require 4-fluoro-3-nitrobenzenesulfonamide for the resynthesis of ABT-737, a widely used BH3 mimetic tool compound with over 500 primary citations. The condensation step disclosed in CN113248415B and US20240140923A1 explicitly employs the 4-fluoro-3-nitro substitution pattern [3]. Given that ABT-737 is not commercially available as a finished drug product for research use, in-house or CRO-mediated synthesis remains the primary supply route, sustaining a consistent procurement need for the intermediate. The 82% benchmark yield from the chlorosulfonation–amination route enables researchers to estimate required starting material quantities and assess CRO synthesis quotations.

Antiviral Drug Intermediate Manufacturing: Process Development for Drug Candidate 0994

The Chinese patent CN112375017A identifies 4-fluoro-3-nitrobenzenesulfonamide as a key intermediate for antiviral drug candidate 0994 [4]. The patent describes an improved two-step synthesis using ethyl acetate as solvent for the amination step, with operational advantages including low-temperature (0–10 °C) amine addition and straightforward workup by phase separation and ethanol slurry purification. Companies involved in antiviral drug development pipelines that utilize 0994 or structurally related scaffolds should evaluate this compound for process feasibility studies, leveraging the disclosed process parameters (chlorosulfonic acid: 1.5–2.5 equiv; 28% ammonia: 1–1.1 equiv) to benchmark against in-house synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.